Benzyl 2-(2-benzyl-3-mercaptopropanamido)acetate Benzyl 2-(2-benzyl-3-mercaptopropanamido)acetate
Brand Name: Vulcanchem
CAS No.: 81110-69-2
VCID: VC21110080
InChI: InChI=1S/C19H21NO3S/c21-18(23-13-16-9-5-2-6-10-16)12-20-19(22)17(14-24)11-15-7-3-1-4-8-15/h1-10,17,24H,11-14H2,(H,20,22)
SMILES: C1=CC=C(C=C1)CC(CS)C(=O)NCC(=O)OCC2=CC=CC=C2
Molecular Formula: C19H21NO3S
Molecular Weight: 343.4 g/mol

Benzyl 2-(2-benzyl-3-mercaptopropanamido)acetate

CAS No.: 81110-69-2

Cat. No.: VC21110080

Molecular Formula: C19H21NO3S

Molecular Weight: 343.4 g/mol

* For research use only. Not for human or veterinary use.

Benzyl 2-(2-benzyl-3-mercaptopropanamido)acetate - 81110-69-2

Specification

CAS No. 81110-69-2
Molecular Formula C19H21NO3S
Molecular Weight 343.4 g/mol
IUPAC Name benzyl 2-[(2-benzyl-3-sulfanylpropanoyl)amino]acetate
Standard InChI InChI=1S/C19H21NO3S/c21-18(23-13-16-9-5-2-6-10-16)12-20-19(22)17(14-24)11-15-7-3-1-4-8-15/h1-10,17,24H,11-14H2,(H,20,22)
Standard InChI Key LFABBWTUJCBFQG-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CC(CS)C(=O)NCC(=O)OCC2=CC=CC=C2
Canonical SMILES C1=CC=C(C=C1)CC(CS)C(=O)NCC(=O)OCC2=CC=CC=C2

Introduction

Chemical Structure and Properties

Benzyl 2-(2-benzyl-3-mercaptopropanamido)acetate is an organic compound with considerable complexity in its molecular structure. It contains multiple functional groups that contribute to its unique chemical behavior and biological activity.

Basic Chemical Information

The compound presents a well-defined set of chemical parameters that characterize its physical and chemical properties, as detailed in Table 1 below.

Table 1: Chemical Properties of Benzyl 2-(2-benzyl-3-mercaptopropanamido)acetate

PropertyValue
CAS Number81110-69-2
Molecular FormulaC₁₉H₂₁NO₃S
Molecular Weight343.4 g/mol
IUPAC Namebenzyl 2-[(2-benzyl-3-sulfanylpropanoyl)amino]acetate
Standard InChIInChI=1S/C19H21NO3S/c21-18(23-13-16-9-5-2-6-10-16)12-20-19(22)17(14-24)11-15-7-3-1-4-8-15/h1-10,17,24H,11-14H2,(H,20,22)
Standard InChIKeyLFABBWTUJCBFQG-UHFFFAOYSA-N
SMILESC1=CC=C(C=C1)CC(CS)C(=O)NCC(=O)OCC2=CC=CC=C2

The compound possesses a thiol group (-SH), an amide linkage, and two benzyl moieties, creating a complex three-dimensional structure with specific stereochemical characteristics .

Structural Features

The molecular architecture of Benzyl 2-(2-benzyl-3-mercaptopropanamido)acetate includes several key structural elements:

  • A central amide bond (-CONH-) connecting two primary segments of the molecule

  • A free thiol (mercapto) group that contributes significantly to its biological activity

  • Two benzyl groups providing hydrophobic character and potential for π-π interactions

  • An ester functional group contributing to its metabolic profile and pharmaceutical properties

These structural features combine to create a molecule that demonstrates specific pharmacological activities, particularly in relation to enkephalinase inhibition mechanisms.

Nomenclature and Identification

The compound is recognized under multiple nomenclature systems and synonyms in scientific literature and chemical databases.

Common Identifiers

Benzyl 2-(2-benzyl-3-mercaptopropanamido)acetate is identified through various systematic and common names, reflecting its chemical structure and relationship to pharmaceutical applications.

Table 2: Synonyms and Alternative Names

SynonymContext of Use
Deacetyl RacecadotrilPharmaceutical context, referring to its relationship to Racecadotril
Racecadotril Impurity GEuropean Pharmacopoeia designation
Benzyl (((2RS)-2-benzyl-3-sulfanylpropanoyl)amino)acetateSystematic name emphasizing stereochemistry
N-[2-(Mercaptomethyl)-1-oxo-3-phenylpropyl]glycine phenylmethyl esterAlternative systematic name
UNII-2TPS4YR8V8Unique Ingredient Identifier

This diversity of nomenclature reflects the compound's significance across multiple scientific disciplines and regulatory frameworks .

Relationship to Racecadotril

Benzyl 2-(2-benzyl-3-mercaptopropanamido)acetate holds significant importance as a metabolic precursor to racecadotril, a well-established antidiarrheal agent.

Metabolic Connection

The compound functions as the deacetylated form of racecadotril, highlighting its crucial role in the pharmacological action pathway. Racecadotril itself is a prodrug that undergoes metabolic transformation to release thiorphan, the active enkephalinase inhibitor. This metabolic relationship positions Benzyl 2-(2-benzyl-3-mercaptopropanamido)acetate as an essential intermediate in this therapeutic cascade .

Pharmacological Significance

As noted in clinical research, racecadotril derivatives work through a distinctive mechanism:

"[3-acetylmercapto-2-benzylpropanoyl] – glycine, benzyl ester, is a lipophilic derivative of thiorphan. Racecadotril is rapidly converted in the body to thiorphan, a potent enkephalinase inhibitor. Enkephalins are endogenous opioid peptides secreted by myenteric and sub mucosal neurons in the digestive tract."

This connection demonstrates how Benzyl 2-(2-benzyl-3-mercaptopropanamido)acetate participates in the biological pathways that ultimately lead to antisecretory effects in the gastrointestinal tract.

Applications and Pharmacological Properties

The primary significance of Benzyl 2-(2-benzyl-3-mercaptopropanamido)acetate lies in its relationship to gastrointestinal pharmacology, particularly through its connection to racecadotril.

Research Applications

The compound serves several important research functions:

  • As a reference standard for analyzing racecadotril metabolism

  • In structure-activity relationship studies of enkephalinase inhibitors

  • As an intermediate in pharmaceutical synthesis

  • For investigating enzyme interactions related to opioid peptide metabolism

Mechanism of Action Context

Understanding the mechanism of action of racecadotril provides context for the role of Benzyl 2-(2-benzyl-3-mercaptopropanamido)acetate. Racecadotril's metabolic pathway involves the activation of δ opioid receptors that inhibit chloride ion and fluid secretion in the intestinal tract. This distinguishes it from μ-opiate receptor agonists like loperamide and diphenoxylate, which primarily affect intestinal motility .

This antisecretory mechanism explains why racecadotril demonstrates fewer adverse effects compared to traditional antimotility agents, as confirmed by studies showing "racecadotril reduces the frequency and duration of acute diarrhea of both infectious and noninfectious origin" .

Comparison with Similar Compounds

Benzyl 2-(2-benzyl-3-mercaptopropanamido)acetate shares structural similarities with several related compounds but maintains distinctive characteristics that influence its specific applications.

Structural Analogues

Table 3: Comparison with Related Compounds

CompoundStructural RelationshipFunctional Difference
RacecadotrilParent compoundContains acetyl group on thiol
ThiorphanActive metaboliteSimpler structure, primary active moiety
AcetorphanRelated enkephalinase inhibitorDifferent substitution pattern

The structural variations between these compounds result in different pharmacokinetic profiles and therapeutic applications .

Pharmacological Comparison

When considering the pharmacological context, it's important to note that racecadotril and its derivatives, including Benzyl 2-(2-benzyl-3-mercaptopropanamido)acetate, offer distinct advantages over other antidiarrheal agents:

"The pure antisecretory action of racecadotril, its high therapeutic index and lack of effect on the CNS makes it an ideal anti diarrheal. Whatever the type of rehydration (oral or intravenous), the treated group has a significantly lower number of stools and a faster recovery."

This highlights the value of compounds in this class for gastrointestinal pharmacology research and therapeutic applications.

Current Research Directions

Research involving Benzyl 2-(2-benzyl-3-mercaptopropanamido)acetate continues to evolve, particularly in the context of understanding enkephalinase inhibition and developing improved gastrointestinal therapeutics.

Structural Optimization Studies

Ongoing research focuses on structural modifications to enhance:

  • Metabolic stability

  • Receptor selectivity

  • Bioavailability

  • Duration of action

These modifications aim to develop next-generation compounds with improved therapeutic profiles based on the established mechanism of enkephalinase inhibition .

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